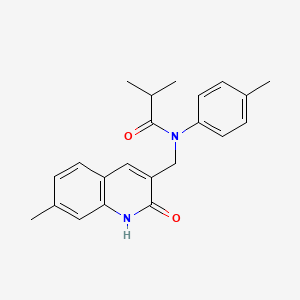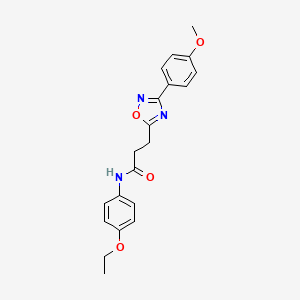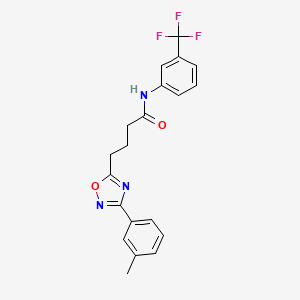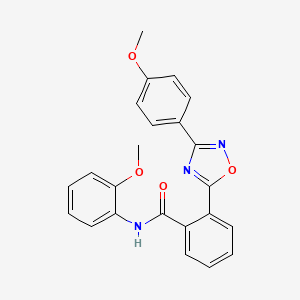
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMPO and has a unique molecular structure that makes it an interesting target for synthesis and study. In
作用机制
The mechanism of action of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. As a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, which is involved in inflammation and pain. In materials science, it acts as a luminescent center, emitting light when excited by an external energy source. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges in the device.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In anticancer studies, it has been shown to inhibit cancer cell proliferation and induce apoptosis. As a COX-2 inhibitor, it reduces inflammation and pain. In materials science, it emits light when excited, making it useful for luminescent applications. In organic electronics, it facilitates the movement of positive charges, improving the efficiency of the device.
实验室实验的优点和局限性
One of the advantages of using 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole in lab experiments is its unique molecular structure, which makes it an interesting target for synthesis and study. It also has potential applications in various fields, making it a versatile compound. However, one of the limitations is its relatively low solubility in common solvents, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for research involving 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent and COX-2 inhibitor, with a focus on improving its efficacy and reducing side effects. Another direction is to explore its potential as a building block for the synthesis of new luminescent materials with improved properties. In organic electronics, there is potential to optimize its use as a hole-transporting material to improve the efficiency of devices. Overall, 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
合成方法
The synthesis of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of p-tolyl hydrazine with ethyl 2-cyano-3-(2-ethoxy-6-methylpyridin-3-yl)acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different hydrazines or acrylates as starting materials.
科学研究应用
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a selective COX-2 inhibitor. In materials science, it has been used as a building block for the synthesis of luminescent materials. In organic electronics, it has been investigated for its potential use as a hole-transporting material in organic light-emitting diodes.
属性
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-21-17-14(10-7-12(3)18-17)15-19-16(22-20-15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHNMCCIKUDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)




